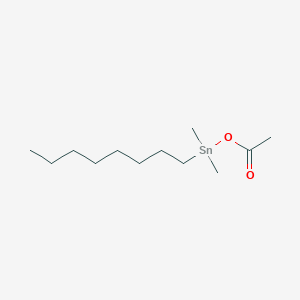
Stannane, (acetyloxy)dimethyloctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, (acetyloxy)dimethyloctyl-, also known as dimethyloctyltin acetate, is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. These compounds have been widely used in various industrial applications due to their unique chemical properties, including stability in air and moisture, and their ability to form stable bonds with carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, (acetyloxy)dimethyloctyl- typically involves the reaction of dimethyloctyltin chloride with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2SnC8H17Cl+CH3COOH→(CH3)2SnC8H17OCOCH3+HCl
Industrial Production Methods
Industrial production of stannane, (acetyloxy)dimethyloctyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Stannane, (acetyloxy)dimethyloctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound back to its tin hydride form.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to substitute the acetate group.
Major Products
The major products formed from these reactions include tin oxides, tin hydrides, and various substituted organotin compounds.
Scientific Research Applications
Stannane, (acetyloxy)dimethyloctyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of PVC stabilizers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which stannane, (acetyloxy)dimethyloctyl- exerts its effects involves the coordination of the tin atom with various functional groups. This coordination can facilitate catalytic reactions or stabilize reactive intermediates. The molecular targets and pathways involved include:
Coordination with hydroxyl groups: Enhances catalytic activity in condensation reactions.
Interaction with nucleophiles: Stabilizes reactive intermediates in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyltin dichloride
- Trimethyltin chloride
- Triethyltin acetate
Comparison
Compared to similar compounds, stannane, (acetyloxy)dimethyloctyl- is unique due to its specific functional group (acetate) which imparts distinct reactivity and stability. Its ability to form stable complexes and its application in various fields make it a valuable compound in both research and industry.
Properties
CAS No. |
91991-16-1 |
|---|---|
Molecular Formula |
C12H26O2Sn |
Molecular Weight |
321.04 g/mol |
IUPAC Name |
[dimethyl(octyl)stannyl] acetate |
InChI |
InChI=1S/C8H17.C2H4O2.2CH3.Sn/c1-3-5-7-8-6-4-2;1-2(3)4;;;/h1,3-8H2,2H3;1H3,(H,3,4);2*1H3;/q;;;;+1/p-1 |
InChI Key |
RFTQWGUAFUEWSI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[Sn](C)(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















